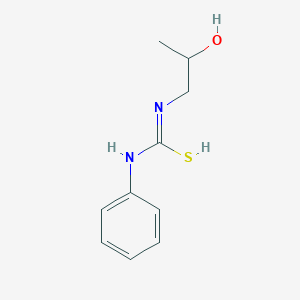
N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid typically involves the reaction of N-phenylcarbamimidothioic acid with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and phenyl groups allow it to form hydrogen bonds and π-π interactions with biological molecules, facilitating its incorporation into drug delivery systems or its activity as a therapeutic agent. The exact pathways and targets depend on the specific application and the molecular environment.
類似化合物との比較
Similar Compounds
N-(2-hydroxypropyl)methacrylamide: Known for its use in polymer science and drug delivery.
N-phenylcarbamimidothioic acid: A precursor in the synthesis of various derivatives.
2-hydroxypropylamine: A building block for numerous chemical compounds.
Uniqueness
N’-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes and its biocompatibility make it particularly valuable in drug delivery and therapeutic applications.
特性
IUPAC Name |
N'-(2-hydroxypropyl)-N-phenylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYUMGMHBORBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=C(NC1=CC=CC=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN=C(NC1=CC=CC=C1)S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













